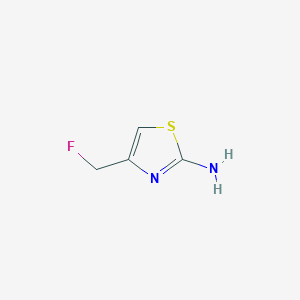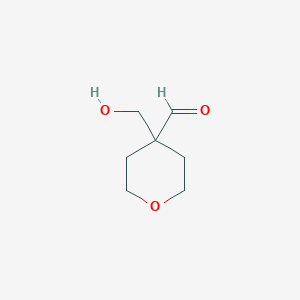
4-(Hydroxymethyl)oxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)oxane-4-carbaldehyde is an organic compound with the molecular formula C7H12O3. It is a derivative of oxane, featuring a hydroxymethyl group and an aldehyde group attached to the oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)oxane-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of sugar derivatives, where the hydroxymethyl group is introduced through specific reactions . Another approach involves the electrophilic halocyclization of alcohols, which forms the oxane ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
4-(Hydroxymethyl)oxane-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)oxane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it useful in biochemical studies and drug development .
Comparison with Similar Compounds
Tetrahydropyran: A six-membered ring compound with one oxygen atom, similar to oxane.
Oxetane: A four-membered ring compound with one oxygen atom, known for its stability and reactivity.
Uniqueness: 4-(Hydroxymethyl)oxane-4-carbaldehyde is unique due to the presence of both a hydroxymethyl group and an aldehyde group on the oxane ring.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-(hydroxymethyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c8-5-7(6-9)1-3-10-4-2-7/h5,9H,1-4,6H2 |
InChI Key |
XFLMYVFPOVHDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


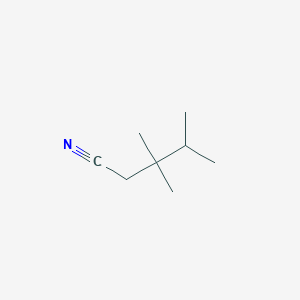
![N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride](/img/structure/B13231098.png)
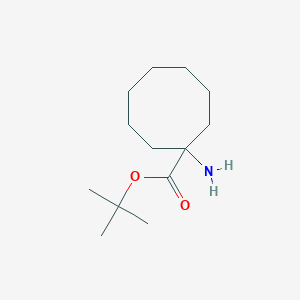
![1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13231102.png)

![3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13231116.png)

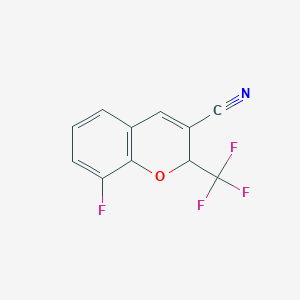
![5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid](/img/structure/B13231129.png)

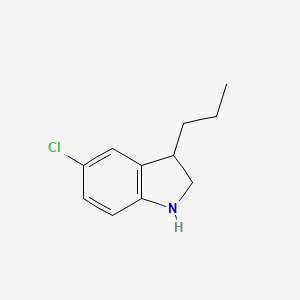

![Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13231149.png)
